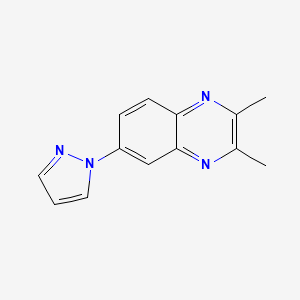
2-(4-Methylphenyl)-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-1,8-naphthyridine is an organic compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic aromatic compounds containing a pyridine ring fused to a benzene ring. The presence of a 4-methylphenyl group attached to the naphthyridine core imparts unique chemical and physical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1,8-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and 2-aminonicotinic acid.
Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with 2-aminonicotinic acid in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under reflux conditions in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Methylphenyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced naphthyridine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in different applications.
科学的研究の応用
2-(4-Methylphenyl)-1,8-naphthyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-Methylphenyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
2-Phenyl-1,8-naphthyridine: Similar structure but lacks the 4-methyl group, which may affect its chemical and biological properties.
2-(4-Chlorophenyl)-1,8-naphthyridine:
2-(4-Methoxyphenyl)-1,8-naphthyridine: Contains a methoxy group, which can influence its solubility and interaction with biological targets.
特性
CAS番号 |
65182-53-8 |
|---|---|
分子式 |
C15H12N2 |
分子量 |
220.27 g/mol |
IUPAC名 |
2-(4-methylphenyl)-1,8-naphthyridine |
InChI |
InChI=1S/C15H12N2/c1-11-4-6-12(7-5-11)14-9-8-13-3-2-10-16-15(13)17-14/h2-10H,1H3 |
InChIキー |
KMMHXURIUYYYCO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide](/img/structure/B11885241.png)


![7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11885254.png)
![6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11885258.png)


![2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one](/img/structure/B11885284.png)





![6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane](/img/structure/B11885309.png)
